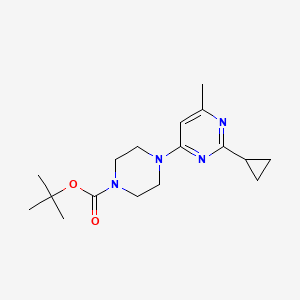

tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Descripción

This compound is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-cyclopropyl-6-methylpyrimidin-4-yl substituent at the 4-position. The pyrimidine ring introduces both steric bulk (cyclopropyl and methyl groups) and electronic modulation, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or GPCR-targeted therapeutics. The tert-butyl group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection in downstream functionalization .

Propiedades

IUPAC Name |

tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-12-11-14(19-15(18-12)13-5-6-13)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMAPSAYQMRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine Core

The structural diversity of piperazine derivatives primarily arises from substituents at the 4-position. Key analogs include:

Key Observations :

- Electronic Effects : The target compound’s pyrimidine ring is electron-rich due to methyl and cyclopropyl groups, contrasting with the electron-deficient trifluoromethyl-substituted analog .

- Steric Effects : The thiadiazole-pyridine substituent introduces planar rigidity, whereas the methoxypiperidinylphenyl group adds conformational flexibility.

- Synthetic Accessibility : Alkyl-aromatic derivatives (e.g., 2-methylbenzyl) achieve near-quantitative yields , while cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for heteroaromatic analogs require palladium catalysts and yield 70–85% .

Comparative Reaction Conditions and Yields

*Estimated based on analogous reactions.

Physicochemical Properties

- Solubility : The cyclopropylpyrimidine group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides in ).

- Hydrogen Bonding : The pyrimidine nitrogen may act as a weak hydrogen-bond acceptor, unlike the thiadiazole’s sulfur and nitrogen atoms, which enhance crystal packing via S···N interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.